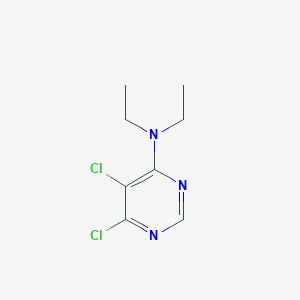

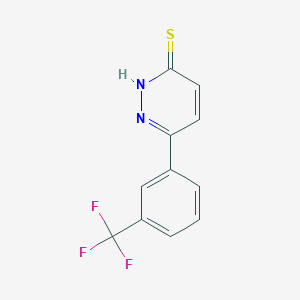

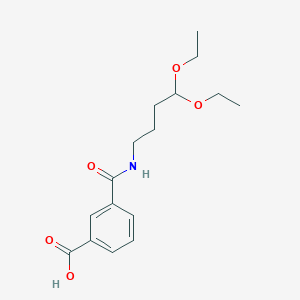

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine

概要

説明

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of this compound involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular structure of this compound is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The combination of these properties is thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis and Structural Analysis

Research has highlighted the significance of 2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine derivatives in synthetic chemistry, particularly as intermediates in the production of more complex compounds. For example, Shen Li (2012) described the synthesis of an intermediate compound critical for the production of lafutidine, showcasing the chemical’s role in pharmaceutical manufacturing processes. The study achieved an overall yield of approximately 62%, indicating the efficiency of the synthesis route employed (Shen Li, 2012).

Molecular Interaction and Properties

In the realm of molecular chemistry, studies have explored the unique structural and interactive properties of chloro-trifluoromethyl-pyridine derivatives. J. Sundar et al. (2011) analyzed the conformation and stability of a related compound, emphasizing its twisted chair conformation and the presence of intermolecular hydrogen bonds, which could influence its reactivity and potential applications in material science and drug design (J. Sundar et al., 2011).

Chemical Reactivity and Applications

The versatility of this compound derivatives in chemical reactions has been a subject of interest. For instance, the study by A. Khlebnikov et al. (2018) demonstrated the use of a trifluoromethyl-containing building block for the preparation of aminopyrroles, illustrating the compound’s utility in synthesizing nitrogen-containing heterocycles. This method provides insight into novel strategies for developing pharmacologically relevant molecules (A. Khlebnikov et al., 2018).

Antimicrobial Activities and DNA Interaction

A noteworthy application in the biomedical field involves the investigation of antimicrobial activities. M. Evecen et al. (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine, examining its spectroscopic properties and antimicrobial potential. The study provided valuable insights into the molecule's interaction with DNA and its potential therapeutic applications, underscoring the broad scope of research on chloro-trifluoromethyl pyridine derivatives (M. Evecen et al., 2017).

Safety and Hazards

将来の方向性

The future directions of this compound involve its potential applications in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

作用機序

Target of Action

Similar compounds have been used in the synthesis of various chemical structures , suggesting that its targets could be diverse depending on the specific application.

Mode of Action

It’s known that this compound can be synthesized from 2-chloro-4-iodopyridine , indicating that it may interact with its targets through a substitution reaction.

Result of Action

It’s known that this compound can be used in the synthesis of various chemical structures , suggesting that its effects could be diverse depending on the specific application.

生化学分析

Biochemical Properties

2-Chloro-4-(4-(trifluoromethyl)piperidin-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of compounds like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with opioid receptors, suggesting a potential role in pain modulation . This interaction can lead to changes in cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been used in the synthesis of various compounds that may inhibit or activate specific enzymes . These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to sustained changes in cellular activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as pain relief, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell, affecting various biochemical processes.

特性

IUPAC Name |

2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEHWZHJGDOHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)

![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid](/img/structure/B1531633.png)